N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-12-4-2-3-5-15(12)26-11-17(25)22-8-9-24-14(13-6-7-13)10-16(23-24)18(19,20)21/h2-5,10,13H,6-9,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMJJAUOXLWRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the cyclopropyl and trifluoromethyl groups: These groups can be introduced via cyclopropanation and trifluoromethylation reactions, respectively.
Attachment of the ethyl linker: This step involves the alkylation of the pyrazole ring with an appropriate ethyl halide.
Formation of the acetamide: The final step involves the reaction of the ethyl-substituted pyrazole with o-tolyloxyacetic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, materials, or other industrial products.
Mechanism of Action
The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Aryloxy/Acetamide Substituents
- 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide (): This analog replaces the o-tolyloxy group with a 2-fluorophenylacetamide. Comparative studies could reveal differences in pharmacokinetics or target selectivity .
Pyrazole-Containing Acetamides with Varied Substitutions
- Compound 191 () :
Synthesized using 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, this compound incorporates a larger indazole-pyridin scaffold. The extended structure likely targets kinases or proteases, with the pyrazole acting as a key pharmacophore. The synthesis method (microwave-assisted) and yield (unspecified) differ from traditional approaches, highlighting scalability challenges . - The 4-(1-(trifluoromethyl)cyclopropyl)phenyl acetamide substituent introduces additional steric hindrance, which may improve receptor specificity but reduce solubility .
Acetamides with Heterocyclic Cores Beyond Pyrazole
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13, ): Replacing pyrazole with benzothiazole shifts the core’s electronic profile. However, the low synthesis yield (19%) suggests challenges in optimizing reaction conditions for such derivatives .
- AMG 517 () :
A benzothiazole-acetamide targeting ion channels (e.g., TRPV1), AMG 517’s pyrimidinyloxy group contrasts with the target compound’s pyrazole. This structural divergence underscores the role of core heterocycles in determining biological targets .
Acetamides with Therapeutic Relevance
- Goxalapladib () :
A naphthyridine-acetamide for atherosclerosis, this compound’s biphenyl-trifluoromethyl group highlights the -CF₃ moiety’s utility in modulating protein-ligand interactions. Unlike the target compound, its larger scaffold may limit blood-brain barrier penetration .
Research Findings and Implications
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., ) improves reaction times but may suffer from variable yields, emphasizing the need for optimization .
- Substituent Effects : The -CF₃ group consistently enhances target affinity across analogs but may compromise solubility, necessitating formulation strategies .
- Structural Flexibility : Pyrazole derivatives (e.g., ) demonstrate modularity for medicinal chemistry, while benzothiazoles () offer alternative targeting mechanisms .
Biological Activity
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. Pyrazole derivatives, including this compound, have been extensively studied for their pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃F₃N₄O
- Molecular Weight : 262.23 g/mol
- CAS Number : 1171573-59-3
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of trifluoromethyl and cyclopropyl groups contributes to its unique properties.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown inhibitory effects on key oncogenic pathways:
- BRAF(V600E) : This mutation is a common driver in various cancers. Pyrazole derivatives have demonstrated potent inhibition against this target, suggesting potential use in targeted cancer therapies .
- EGFR and Aurora-A Kinase : These are critical in cell proliferation and survival. Inhibitors targeting these kinases can lead to reduced tumor growth .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This activity is crucial for conditions characterized by chronic inflammation .
Antibacterial Activity
Pyrazole derivatives have exhibited antibacterial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis . This suggests potential applications in treating bacterial infections.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Cyclopropyl group | Increases lipophilicity and bioavailability |
| Trifluoromethyl group | Enhances potency against target enzymes |
| o-Tolyloxy group | Modulates interaction with biological targets |
Case Studies
- Antitumor Efficacy : A study demonstrated that a similar pyrazole derivative significantly reduced tumor size in xenograft models by inhibiting BRAF signaling pathways .
- Inflammation Model : In a murine model of arthritis, administration of a pyrazole derivative led to decreased swelling and joint damage, correlating with reduced levels of inflammatory markers .
- Antibacterial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations, indicating its potential as an antibacterial agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
